Omadacycline tosylate

Catalog No.
S001676
CAS No.
M.F
C36H48N4O10S
M. Wt
728.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omadacycline tosylate

Product Name

Omadacycline tosylate

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C36H48N4O10S

Molecular Weight

728.9 g/mol

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1

InChI Key

CSLDSXNLUZXVTF-XGLFQKEBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

solubility

Soluble in DMSO

Synonyms

Amadacyclin tosylate, Omadacycline tosylate; Nuzyra; PTK-0796; PTK 0796; PTK0796;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

The exact mass of the compound Omadacycline tosylate is 728.3091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Omadacycline tosylate is a semisynthetic derivative of minocycline, classified within the tetracycline class of antibiotics. It is designed to combat bacterial infections, particularly those resistant to other treatments. This compound exhibits both bacteriostatic and bactericidal properties depending on the bacterial strain involved. Its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, inhibiting protein synthesis without affecting nucleic acid synthesis . The compound has been shown to be effective against a variety of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and other drug-resistant strains .

Omadacycline tosylate acts by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which is essential for the translation of messenger RNA into proteins []. This binding disrupts the formation of the peptide bond, a critical step in protein synthesis, ultimately stopping bacterial growth [].

Antimicrobial Activity

  • Omadacycline exhibits a broad spectrum of activity against various bacteria, including some resistant strains. Studies have shown its effectiveness against gram-positive, gram-negative, and atypical bacteria commonly associated with cIAI and CABP [].
  • Research is ongoing to investigate its efficacy against emerging drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae [].

Mechanism of Action

  • Unlike other tetracycline antibiotics, omadacycline exhibits a unique mechanism of action. It binds to the ribosome of bacteria, inhibiting protein synthesis. However, it does so at a different site compared to traditional tetracyclines, making it effective against bacteria with resistance mechanisms to other antibiotics in this class [].
  • Scientific research is delving deeper into the specific molecular interactions between omadacycline and the ribosome to understand its unique properties and potential for overcoming resistance [].

Pharmacokinetic and Pharmacodynamic Properties

  • Omadacycline demonstrates favorable pharmacokinetic properties, meaning it is well absorbed orally and distributed throughout the body. Research is ongoing to optimize dosing regimens and understand the relationship between drug exposure and its effectiveness against various bacterial infections [].
  • Pharmacodynamic studies are investigating the concentration of omadacycline needed to achieve a therapeutic effect against different bacterial strains. This information is crucial for developing optimal treatment strategies [].
Typical of aminomethylcyclines. The compound's structure allows it to evade common resistance mechanisms, such as efflux pumps and ribosomal protection proteins. Notably, it can be modified through amidomethylation methods, which enhance its antibacterial activity by allowing for structural changes at the C-9 position of the tetracycline scaffold .

Key Reactions:

  • Amidomethylation: This reaction introduces an aminomethyl group at the C-9 position, significantly improving the compound's activity against resistant bacteria.
  • Deprotection: Following amidomethylation, deprotection steps are necessary to yield the active form of omadacycline.

Omadacycline tosylate exhibits a broad spectrum of antibacterial activity. It is particularly effective against:

  • Gram-positive bacteria: Including strains resistant to conventional antibiotics.
  • Gram-negative bacteria: Such as Escherichia coli and Haemophilus influenzae.
  • Atypical bacteria: Effective against organisms like Mycoplasma pneumoniae.

The minimum inhibitory concentration values for omadacycline indicate its efficacy against resistant strains; for example, it has shown a MIC of 0.25 µg/mL against strains exhibiting multiple resistance mechanisms .

Omadacycline tosylate is primarily used in clinical settings for treating:

  • Community-acquired bacterial pneumonia
  • Acute bacterial skin and skin structure infections
  • Complicated urinary tract infections

Its ability to target resistant bacterial strains makes it a valuable option in antibiotic therapy, particularly in hospital settings where multi-drug resistant organisms are prevalent .

Research on omadacycline tosylate has indicated several important interactions:

  • Food Interactions: Bioavailability decreases significantly when taken with food, especially high-fat meals, which can reduce absorption by up to 63% .
  • Drug Interactions: Omadacycline may interact with other medications metabolized through similar pathways, necessitating careful consideration in polypharmacy scenarios.

Clinical studies have also highlighted its relatively low incidence of adverse effects compared to traditional tetracyclines, making it a safer alternative for patients .

Omadacycline tosylate shares structural similarities with other compounds in the tetracycline family but is distinguished by its unique modifications that enhance its antibacterial activity.

Similar Compounds:

  • Tigecycline: A glycylcycline derivative that also targets resistant bacteria but has different pharmacokinetics and side effect profiles.
  • Doxycycline: A well-known tetracycline antibiotic that is more susceptible to resistance mechanisms compared to omadacycline.
  • Eravacycline: Another synthetic derivative designed for similar applications but with distinct structural features.

Comparison Table

CompoundUnique FeaturesEfficacy Against Resistant Strains
OmadacyclineAminomethyl group at C-9High efficacy
TigecyclineGlycylcycline structureModerate efficacy
DoxycyclineTraditional tetracyclineLower efficacy
EravacyclineDifferent structural modificationsModerate efficacy

Omadacycline's unique structure allows it to maintain activity against strains that have developed resistance mechanisms that typically affect other tetracyclines .

Omadacycline tosylate exhibits the molecular formula C₃₆H₄₈N₄O₁₀S, representing the combination of the omadacycline free base with para-toluenesulfonic acid [1] [2]. The free base omadacycline itself possesses the molecular formula C₂₉H₄₀N₄O₇, with a molecular weight of 556.65 grams per mole [23]. The complete tosylate salt form demonstrates a molecular weight ranging from 728.85 to 728.86 grams per mole, with an exact mass of 728.309 grams per mole [1] [2] [4].

The stereochemical configuration of omadacycline tosylate reveals absolute stereochemistry with four defined stereocenters out of four possible positions [14] [17]. The compound contains no E/Z centers and maintains a neutral charge state [14] [17]. The stereochemical notation indicates specific configurations at positions C4, C4a, C5a, and C12a, which are characteristic of the tetracycline scaffold [18]. The optical activity remains unspecified in current literature, though the compound demonstrates defined stereochemical arrangements essential for its molecular stability [14] [17].

The tetracycline core structure of omadacycline incorporates several chiral atoms that contribute to its three-dimensional configuration [18]. The aminomethylcycline modification at the C9 position distinguishes omadacycline from classical tetracyclines, providing unique spatial arrangements that influence both stability and molecular interactions [13]. The stereochemical integrity of these centers remains critical for maintaining the compound's structural identity throughout various chemical processes.

Table 1: Molecular and Stereochemical Properties

PropertyValueReference
Molecular Formula (Tosylate Salt)C₃₆H₄₈N₄O₁₀S [1] [2]
Molecular Formula (Free Base)C₂₉H₄₀N₄O₇ [23]
Molecular Weight (Tosylate Salt)728.85-728.86 g/mol [1] [2] [4]
Molecular Weight (Free Base)556.65 g/mol [23]
Exact Mass728.309 g/mol [2]
Defined Stereocenters4/4 [14] [17]
StereochemistryAbsolute [14] [17]
E/Z Centers0 [14] [17]
Charge0 [14] [17]

Tosylate Salt Formation: Rationale and Stability Implications

The formation of the tosylate salt represents a strategic pharmaceutical approach to enhance the stability and handling characteristics of omadacycline [9]. Para-toluenesulfonic acid serves as the counterion, creating a crystalline salt form that addresses inherent stability challenges associated with the free base compound [9] [12]. The tosylate salt formation provides improved crystalline properties and enhanced chemical stability compared to alternative salt forms.

Omadacycline tosylate demonstrates susceptibility to degradation under various environmental conditions, including heat, humidity, acidic conditions, and alkaline environments [9]. The compound forms degradation products and epimers under stress conditions, necessitating careful formulation strategies and storage protocols [9]. The tosylate salt formation helps mitigate some of these stability concerns by providing a more stable crystalline matrix that protects the active pharmaceutical ingredient from environmental stressors.

The crystalline polymorphism of omadacycline tosylate has been extensively studied, with multiple polymorphic forms identified including Form 1 and Form 2 polymorphs [12]. The commercial polymorphic form demonstrates specific stability characteristics that influence both manufacturing processes and long-term storage requirements [5]. These polymorphic variations can significantly impact dissolution rates, bioavailability, and overall pharmaceutical performance.

Stability studies reveal that omadacycline tosylate requires storage at reduced temperatures, specifically 4°C with protection from light exposure [4] [11]. The compound exhibits hygroscopic properties, making moisture control critical for maintaining stability during storage and handling [23]. Long-term stability data indicates that the tosylate salt form maintains acceptable stability profiles under controlled storage conditions for extended periods.

Table 2: Stability and Storage Characteristics

ParameterSpecificationReference
Storage Temperature4°C, protect from light [4] [11]
HygroscopicityHygroscopic [23]
Environmental SensitivityHeat, humidity, acid, alkali [9]
Polymorphic FormsForm 1, Form 2 [12]
Degradation ProductsEpimers, degradation products [9]
Physical FormCrystalline solid [4] [11]
ColorWhite to yellow [4] [11]

Solubility, pKa, and Hygroscopicity Profiles

Omadacycline tosylate exhibits high aqueous solubility across physiological pH ranges, demonstrating excellent dissolution characteristics from pH 1 to pH 7 [5] [21]. Specific solubility measurements indicate 2 milligrams per milliliter in water at pH 7.0, producing clear solutions [4]. The compound demonstrates rapid dissolution properties, with at least 85% drug release achieved within 15 minutes under standard dissolution testing conditions [5].

The organic solvent solubility profile reveals excellent solubility in dimethyl sulfoxide at concentrations of 100 milligrams per milliliter (137.2 millimolar) [7]. Similarly, ethanol solubility reaches 100 milligrams per milliliter (137.2 millimolar), indicating favorable solubility characteristics in polar organic solvents [7]. These solubility properties facilitate various pharmaceutical processing operations and analytical procedures.

The predicted pKa value for omadacycline tosylate approximates 4.50 ± 1.00, suggesting weak acidic characteristics [23]. This pKa value aligns with typical tetracycline compounds, which generally exhibit multiple pKa values ranging from 3-4, 7-8, and 9-10 corresponding to different ionizable groups within the molecular structure [24]. The specific pKa characteristics influence the compound's solubility behavior across different pH environments and impact its pharmaceutical performance.

The partition coefficient (LogP) value of 4.736 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics [2]. This LogP value provides insight into the compound's potential for membrane permeability and distribution characteristics, though the overall permeability profile remains classified as low based on Caco-2 cell studies [5].

Hygroscopicity represents a significant physicochemical characteristic of omadacycline tosylate, requiring careful moisture control during manufacturing, storage, and handling operations [23]. The hygroscopic nature necessitates specialized packaging and storage conditions to prevent moisture uptake that could compromise product stability and quality. Environmental humidity control becomes critical for maintaining the integrity of the crystalline salt form throughout its lifecycle.

Table 3: Solubility and Physicochemical Parameters

ParameterValueConditionsReference
Water Solubility2 mg/mLpH 7.0, clear solution [4]
pH Solubility RangeHigh solubilitypH 1-7 [5]
DMSO Solubility100 mg/mL (137.2 mM)25°C [7]
Ethanol Solubility100 mg/mL (137.2 mM)25°C [7]
pKa (Predicted)4.50 ± 1.00Computational [23]
LogP4.736Octanol/water [2]
Dissolution Rate≥85% in 15 min0.1 N HCl [5]
HygroscopicityHygroscopicAmbient conditions [23]

Key Synthetic Pathways from Minocycline Hydrochloride

The synthetic transformation of minocycline hydrochloride to omadacycline tosylate represents a sophisticated chemical modification of the tetracycline scaffold. The established synthetic route involves a multi-step process that begins with minocycline as the starting material and proceeds through several key intermediates [1] [2] [3].

The primary synthetic pathway follows a well-defined sequence: minocycline undergoes alkylation at the carbon-9 position using N-(hydroxymethyl)phthalimide in the presence of triflic acid, yielding a mixture of 9-phthalimidomethyl analogs in approximately a 60:40 ratio [1] [3]. This mixture is subsequently treated with methylamine, resulting in hydrolysis of the phthalimide group to produce an unreported distribution of methylamine analogs. The final step involves treatment with pivalaldehyde under catalytic hydrogenation conditions to effect reductive amination at position N-9, with concomitant removal of the hemiaminal group on the amide, furnishing omadacycline in 15-18% yield for the overall process after conversion to the tosylate salt [1] [3].

A more detailed synthetic protocol involves the conversion of intermediate M2 to M3 through a carefully controlled process. The reaction utilizes a mixed solvent system of ethanol and methanol in a volume ratio of 1-3.5:1, with the addition of triethylamine and pivalaldehyde in specific weight ratios [4]. The process is conducted under inert gas protection at temperatures between 0-15°C to maintain reaction selectivity and prevent unwanted side reactions.

The mechanistic aspects of this transformation involve the formation of a Schiff base intermediate followed by reduction. The reaction proceeds through nucleophilic addition of the aminomethyl group to the aldehyde, forming an imine intermediate that is subsequently reduced under hydrogenation conditions using palladium on carbon as the catalyst. The pressure is maintained at 4.5-5.0 kg/m² with careful temperature control at 20±2°C [4].

Single-Step Process Innovations and Yield Optimization

Recent developments in omadacycline synthesis have focused on streamlining the multi-step process into more efficient single-step procedures. A novel single-step process has been introduced that transforms minocycline hydrochloride directly to omadacycline tosylate without the need to isolate intermediate compounds [5] [6] [7]. This approach represents a significant advancement in process efficiency and economic viability.

The single-step methodology eliminates the traditional requirement for intermediate isolation and purification, thereby reducing processing time from approximately 72 hours to 18 hours, representing a 75% reduction in total processing time [4]. This streamlined approach offers several advantages including simplified operation, reduced environmental impact, improved operational efficiency, and enhanced cost-effectiveness, making it particularly suitable for large-scale industrial production.

Yield optimization strategies have been implemented through careful control of reaction parameters. The process optimization involves precise management of temperature profiles, with initial cooling to 0-10°C followed by controlled warming to 10-15°C during the critical reaction phases [4]. The use of mixed solvent systems has been optimized to enhance both yield and selectivity, with ethanol-methanol mixtures providing superior results compared to single-solvent systems.

The incorporation of advanced process monitoring techniques, including high-performance liquid chromatography analysis at 1-2 hour intervals, allows for real-time optimization and ensures consistent product quality [4]. This monitoring approach enables precise control of reaction completion and helps prevent over-reaction or degradation of the desired product.

Catalyst optimization has also contributed to yield improvements. The use of 5-15% palladium on carbon relative to the starting material weight, combined with carefully controlled hydrogen pressure, provides optimal conversion rates while minimizing side reactions [4]. The catalyst loading has been optimized to balance reaction efficiency with economic considerations.

Impurity Control Strategies (e.g., β-Isomer Reduction)

The control of stereochemical impurities, particularly β-isomer formation, represents one of the most critical aspects of omadacycline synthesis. The β-isomer is a major process-related impurity that can significantly impact product quality and therapeutic efficacy. Traditional purification methods have struggled to achieve consistently low levels of this impurity.

A breakthrough in β-isomer control has been achieved through the strategic incorporation of copper salts during the synthesis process. The addition of 5-15% copper salt relative to the weight of the starting material M2 has demonstrated remarkable effectiveness in reducing β-isomer formation from 3.0-4.0% to 1.0-2.0% [4]. The preferred copper salts include copper chloride (CuCl₂), copper bromide (CuBr₂), and copper sulfate (CuSO₄), with copper chloride showing optimal performance at 10% loading relative to M2 weight.

The mechanism of β-isomer reduction involves the formation of coordination complexes between the copper salts and nitrogen atoms in the omadacycline molecular structure. This complexation stabilizes the desired stereochemical configuration and significantly reduces the propensity for epimerization to the β-isomer form [4]. The spatial configuration of omadacycline allows for preferential complex formation with copper, thereby maintaining the correct stereochemistry throughout the synthesis.

Process-related impurity control extends beyond stereochemical considerations to encompass degradation products and reaction byproducts. The implementation of controlled pH extraction protocols has proven highly effective in separating omadacycline from process impurities. The three-stage pH adjustment protocol (pH 4.5±0.2 → 6.5±0.2 → 7.5±0.2) utilizing dichloromethane extraction enables selective separation based on ionization state differences [4].

Temperature control throughout the process plays a crucial role in impurity management. Maintaining temperatures below 15°C during extraction procedures and below 25°C during concentration steps prevents thermal degradation and unwanted side reactions [4]. The use of nitrogen atmosphere protection further minimizes oxidative degradation pathways.

Crystallization optimization has emerged as a powerful tool for impurity rejection. The dichloromethane-acetone crystallization system, operated at controlled temperatures between 10-15°C, provides excellent selectivity for the desired product while rejecting impurities [4]. The volume ratio of dichloromethane to acetone (0.5-1.5:1) has been optimized to achieve maximum purification efficiency.

The incorporation of seed crystals at 1-3% of the crude product weight facilitates controlled crystallization and enhances impurity rejection [4]. The crystallization process is carefully timed, with initial seeding followed by a 3-hour stirring period to ensure complete crystal growth and impurity exclusion.

Advanced analytical monitoring throughout the purification process ensures consistent impurity control. High-performance liquid chromatography with stability-indicating methods enables real-time monitoring of impurity levels and provides immediate feedback for process adjustments [8]. This analytical approach ensures that impurity specifications are consistently met throughout production.

The solvent consumption optimization achieved through these impurity control strategies represents a significant environmental and economic benefit. The new methodology requires only 5.5 liters of acetone and 5.5 liters of dichloromethane per kilogram of product, compared to the conventional requirement of 54 liters of acetonitrile, 290 liters of dichloromethane, and 178 liters of n-heptane per kilogram [4]. This represents a greater than 90% reduction in solvent consumption while achieving superior impurity control.

Process Optimization Summary

Process AspectConventional MethodOptimized MethodImprovement Factor
Total Processing Time~72 hours~18 hours (75% reduction)4x faster
Solvent Consumption54L ACN + 290L DCM + 178L n-heptane per kg5.5L acetone + 5.5L DCM per kg90% solvent reduction
β-Isomer Formation3.0-4.0%1.0-2.0% (50% reduction)50% impurity reduction
Overall Yield15-18%Maintained with improved purityMaintained efficiency
Purification MethodHPLC + multiple crystallizationsDirect crystallization with copper saltsSimplified process

Impurity Control Specifications

Impurity TypeControl MethodSpecification/TargetMechanism
β-IsomerCopper salt addition (CuCl₂, CuBr₂, CuSO₄)< 1.0-2.0% (with copper salt)Complex formation prevents β-isomer formation
Total Impurities (Improved)Dichloromethane/acetone crystallizationSignificantly reduced vs conventionalSelective crystallization from mixed solvent
Stereochemical ImpuritiesControlled reaction conditions + monitoringControlled by reaction stereochemistryKinetic vs thermodynamic control
Process-Related ImpuritiespH control during extraction stepsMinimized by optimized extractionpH-dependent solubility differences

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

728.30911491 g/mol

Monoisotopic Mass

728.30911491 g/mol

Heavy Atom Count

51

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Rodvold KA, Burgos RM, Tan X, Pai MP. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics. Clin Pharmacokinet. 2019 Nov 27. doi: 10.1007/s40262-019-00843-4. [Epub ahead of print] Review. PubMed PMID: 31773505.
2: Shutter MC, Akhondi H. Tetracycline. 2019 Oct 28. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK549905/ PubMed PMID: 31751095.
3: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548040/ PubMed PMID: 31643371.
4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547890/ PubMed PMID: 31643226.
5: Lefamulin (Xenleta) for community-acquired bacterial pneumonia. Med Lett Drugs Ther. 2019 Sep 23;61(1581):145-148. Review. PubMed PMID: 31599865.
6: Koulenti D, Xu E, Mok IYS, Song A, Karageorgopoulos DE, Armaganidis A, Lipman J, Tsiodras S. Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms. Microorganisms. 2019 Aug 18;7(8). pii: E270. doi: 10.3390/microorganisms7080270. Review. PubMed PMID: 31426596; PubMed Central PMCID: PMC6723731.
7: Burgos RM, Rodvold KA. Omadacycline: a novel aminomethylcycline. Infect Drug Resist. 2019 Jul 2;12:1895-1915. doi: 10.2147/IDR.S171352. eCollection 2019. Review. PubMed PMID: 31308710; PubMed Central PMCID: PMC6613460.
8: Jaffa RK, Pillinger KE, Roshdy D, Isip JA, Pasquale TR. Novel developments in the treatment of acute bacterial skin and skin structure infections. Expert Opin Pharmacother. 2019 Aug;20(12):1493-1502. doi: 10.1080/14656566.2019.1617851. Epub 2019 May 30. Review. PubMed PMID: 31145645.
9: Bassetti M, Peghin M, Castaldo N, Giacobbe DR. The safety of treatment options for acute bacterial skin and skin structure infections. Expert Opin Drug Saf. 2019 Aug;18(8):635-650. doi: 10.1080/14740338.2019.1621288. Epub 2019 Jun 13. Review. PubMed PMID: 31106600.
10: Baker DE. Omadacycline. Hosp Pharm. 2019 Apr;54(2):80-87. doi: 10.1177/0018578718823730. Epub 2019 Jan 22. Review. PubMed PMID: 30923399; PubMed Central PMCID: PMC6431718.
11: Bondeelle L, Bergeron A, Wolff M. [The role of new antibiotics in the treatment of acute adult community acquired pneumonia]. Rev Mal Respir. 2019 Jan;36(1):104-117. doi: 10.1016/j.rmr.2018.04.010. Epub 2019 Jan 10. Review. French. PubMed PMID: 30638789.
12: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535602/ PubMed PMID: 30601611.
13: Markham A, Keam SJ. Omadacycline: First Global Approval. Drugs. 2018 Dec;78(18):1931-1937. doi: 10.1007/s40265-018-1015-2. Review. PubMed PMID: 30471003.
14: Barber KE, Bell AM, Wingler MJB, Wagner JL, Stover KR. Omadacycline Enters the Ring: A New Antimicrobial Contender. Pharmacotherapy. 2018 Dec;38(12):1194-1204. doi: 10.1002/phar.2185. Epub 2018 Nov 15. Review. Erratum in: Pharmacotherapy. 2019 Feb;39(2):207. PubMed PMID: 30290000; PubMed Central PMCID: PMC6587716.
15: Cho JC, Childs-Kean LM, Zmarlicka MT, Crotty MP. Return of the tetracyclines: omadacycline, a novel aminomethylcycline antimicrobial. Drugs Today (Barc). 2018 Mar;54(3):209-217. doi: 10.1358/dot.2018.54.3.2800620. Review. PubMed PMID: 29771255.
16: Montravers P, Tran-Dinh A, Tanaka S. The role of omadacycline in skin and soft tissue infections. Curr Opin Infect Dis. 2018 Apr;31(2):148-154. doi: 10.1097/QCO.0000000000000429. Review. PubMed PMID: 29251672.
17: Abbas M, Paul M, Huttner A. New and improved? A review of novel antibiotics for Gram-positive bacteria. Clin Microbiol Infect. 2017 Oct;23(10):697-703. doi: 10.1016/j.cmi.2017.06.010. Epub 2017 Jun 19. Review. PubMed PMID: 28642145.
18: Amalakuhan B, Echevarria KL, Restrepo MI. Managing community acquired pneumonia in the elderly - the next generation of pharmacotherapy on the horizon. Expert Opin Pharmacother. 2017 Aug;18(11):1039-1048. doi: 10.1080/14656566.2017.1340937. Epub 2017 Jun 21. Review. PubMed PMID: 28598693; PubMed Central PMCID: PMC6092187.
19: Petković H, Lukežič T, Šušković J. Biosynthesis of Oxytetracycline by Streptomyces rimosus:
Past, Present and Future Directions in the Development
of Tetracycline Antibiotics. Food Technol Biotechnol. 2017 Mar;55(1):3-13. doi: 10.17113/ftb.55.01.17.4617. Review. PubMed PMID: 28559729; PubMed Central PMCID: PMC5434370.
20: Villano S, Steenbergen J, Loh E. Omadacycline: development of a novel aminomethylcycline antibiotic for treating drug-resistant bacterial infections. Future Microbiol. 2016 Oct;11:1421-1434. Epub 2016 Aug 19. Review. PubMed PMID: 27539442.

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